molecular formula C15H13ClFN3O6S B13354400 4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride CAS No. 25240-47-5

4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride

Cat. No.: B13354400
CAS No.: 25240-47-5
M. Wt: 417.8 g/mol
InChI Key: XSELYGSDYAXSSC-UHFFFAOYSA-N
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Description

4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H13ClFN3O6S . This compound is notable for its unique structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with isocyanate to form the ureido derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride under appropriate conditions .

Chemical Reactions Analysis

4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme inhibition due to its sulfonyl fluoride group, which can act as a serine protease inhibitor.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .

Properties

CAS No.

25240-47-5

Molecular Formula

C15H13ClFN3O6S

Molecular Weight

417.8 g/mol

IUPAC Name

4-[2-(2-chloro-4-nitrophenoxy)ethylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13ClFN3O6S/c16-13-9-11(20(22)23)3-6-14(13)26-8-7-18-15(21)19-10-1-4-12(5-2-10)27(17,24)25/h1-6,9H,7-8H2,(H2,18,19,21)

InChI Key

XSELYGSDYAXSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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